Cas no 547-23-9 (b,y-Carotene, 3',4'-didehydro-)
547-23-9 structure
Product Name:b,y-Carotene, 3',4'-didehydro-
Numero CAS:547-23-9
MF:C40H54
MW:534.856771945953
CID:371543
PubChem ID:5281253
Update Time:2025-04-19
b,y-Carotene, 3',4'-didehydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- b,y-Carotene, 3',4'-didehydro-
- 3',4'-Didehydro-b,y-carotene
- 2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaenyl]-1,3,3-trimethylcyclohexene
- torulene
- DTXSID901029634
- .BETA.,.PSI.-CAROTENE, 3,4-DIDEHYDRO-
- Torulin
- UNII-7KKR9CWX9P
- (3'E)-3',4'-didehydro-beta,psi-carotene
- 3',4'-Didehydro-beta,psi-carotene
- (3'Z)-3',4'-Didehydro-beta,psi-carotene
- 3,4-DIDEHYDRO-.BETA.,.PSI.-CAROTENE
- CHEBI:9638
- ALL-TRANS-TORULENE
- 547-23-9
- .GAMMA.-CAROTENE, 3,4-DIDEHYDRO-, ALL-TRANS-
- 2-((1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-HEXAMETHYLPENTACOSA-1,3,5,7,9,11,13,15,17,19,21,23-DODECAENYL)-1,3,3-TRIMETHYLCYCLOHEXENE
- 7KKR9CWX9P
- Q7827444
- C08613
- LMPR01070088
- beta,psi-Carotene, 3',4'-didehydro-
-
- Inchi: 1S/C40H54/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-16,18-27,29-30H,17,28,31H2,1-10H3/b12-11+,21-13+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
- Chiave InChI: AIBOHNYYKWYQMM-MXBSLTGDSA-N
- Sorrisi: C1(C)(C)C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C)/C)/C)=C(C)CCC1
Proprietà calcolate
- Massa esatta: 448.318875
- Massa monoisotopica: 448.318875
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 0
- Complessità: 758
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 13
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 79.2
- XLogP3: 14.6
Proprietà sperimentali
- Densità: 0.92
- Punto di fusione: 183-184 °C
- Punto di ebollizione: 669.6°Cat760mmHg
- Punto di infiammabilità: 353.6°C
- Indice di rifrazione: 1.555
b,y-Carotene, 3',4'-didehydro- Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
547-23-9 (b,y-Carotene, 3',4'-didehydro-) Prodotti correlati
- 7235-40-7(β-Carotene)
- 1224-78-8(all-trans-Anhydro Retinol (90%))
- 7488-99-5(α-Carotene)
- 26259-79-0((1Z,6Z)-1,8,8-Trimethyl-5-methylene-cycloundeca-1,6-diene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti